molecular formula C12H13BrClN3O2 B12985081 Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate

Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate

Cat. No.: B12985081
M. Wt: 346.61 g/mol
InChI Key: FYNNDJLTCTVGDL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of bromine, chlorine, and methyl groups through various chemical reactions. The final step involves esterification to form the ethyl ester.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high efficiency.

Chemical Reactions Analysis

Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the development of fluorescent probes for bioimaging and molecular sensing. Its ability to interact with biological molecules makes it valuable for studying cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or other biomolecules, altering their function or signaling pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • Ethyl 3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
  • 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C12H13BrClN3O2

Molecular Weight

346.61 g/mol

IUPAC Name

ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate

InChI

InChI=1S/C12H13BrClN3O2/c1-4-19-12(18)6(2)8-5-9(14)17-11(15-8)10(13)7(3)16-17/h5-6H,4H2,1-3H3

InChI Key

FYNNDJLTCTVGDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=NC2=C(C(=NN2C(=C1)Cl)C)Br

Origin of Product

United States

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